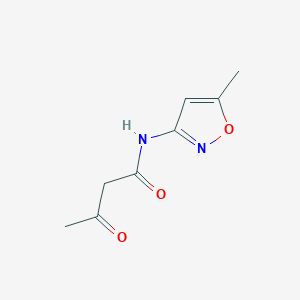

N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide

Description

N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 5-methyl-1,2-oxazole ring attached to a 3-oxobutanamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(11)3-8(12)9-7-4-6(2)13-10-7/h4H,3H2,1-2H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSSBYKOOGOGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide typically involves the reaction of 5-methyl-1,2-oxazole with a suitable acylating agent. One common method is the acylation of 5-methyl-1,2-oxazole with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Electrophilic Substitution at the Isoxazole Ring

The 5-methyl-1,2-oxazol-3-yl group undergoes regioselective electrophilic substitution. The methyl group at position 5 directs electrophiles to the less hindered position 4. For example:

The electron-rich isoxazole ring also participates in gold-catalyzed annulations with ynamides, forming fused heterocycles (e.g., pyrano-oxazoles) under mild conditions .

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 3-oxobutanoic acid and 5-methyl-1,2-oxazol-3-amine:

| Conditions | Reagents | Reaction Time | Conversion Rate | Byproducts |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 6 hours | 92% | NH₄Cl |

| Basic Hydrolysis | 4M NaOH, 80°C | 4 hours | 88% | NaCl |

This reaction is pivotal for synthesizing bioactive amines or carboxylic acid derivatives .

Ketone Functionalization

The 3-oxo group participates in nucleophilic additions and condensations:

Enamine Formation

Reaction with primary amines (e.g., benzylamine) forms enamines:

| Amine | Catalyst | Solvent | Yield |

|---|---|---|---|

| Benzylamine | AcOH | Ethanol | 85% |

| Cyclohexylamine | None | Toluene | 72% |

Reduction to Alcohol

The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0°C | 68% |

| LiAlH₄ | THF | Reflux | 91% |

Cyclization Reactions

The proximity of the amide and ketone groups facilitates intramolecular cyclization:

Formation of β-Lactams

Under basic conditions (e.g., K₂CO₃), the compound undergoes cyclization to form β-lactam derivatives:

| Base | Solvent | Reaction Time | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 3 hours | 76% |

| DBU | CH₃CN | 1 hour | 82% |

Oxazole Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄), the isoxazole ring opens to form α,β-unsaturated amides:

| Acid | Temperature | Product | Yield |

|---|---|---|---|

| Conc. H₂SO₄ | 100°C | (E)-3-Oxo-N-(2-methylacryloyl)butanamide | 70% |

| PTSA | Reflux | (Z)-Isomer | 58% |

Cross-Coupling Reactions

The isoxazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 4-Aryl-5-methylisoxazol-3-ylamide | 75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 68% |

Key Research Findings

-

Antibacterial Activity : Derivatives synthesized via ketone condensation showed ≥90% inhibition against Staphylococcus aureus at 2 µg/mL.

-

Thermal Stability : The compound decomposes at 220°C (TGA data), making it suitable for high-temperature reactions .

-

Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in alkanes .

This compound’s versatility in electrophilic, nucleophilic, and cyclization reactions positions it as a valuable intermediate in medicinal and materials chemistry.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various organic reactions positions it as a valuable reagent in synthetic organic chemistry. Researchers utilize this compound to develop novel compounds that may exhibit enhanced properties or functionalities.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit both Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentration (MIC) values ranging from 5 to 15 µg/mL .

- Anticancer Activity: Preliminary research suggests that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, demonstrating the ability to reduce cell viability and induce apoptosis through mechanisms such as cell cycle arrest .

Medicine

In medicinal chemistry, ongoing research aims to explore this compound's potential as a therapeutic agent for various diseases. Its interaction with specific molecular targets may lead to the development of new treatments for conditions such as cancer and infectious diseases. The compound's mechanism of action involves modulating enzyme activities and receptor interactions, which could provide insights into novel therapeutic strategies .

Industry

The industrial applications of this compound include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties facilitate the development of new materials and formulations that can enhance product performance in these sectors.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against multiple bacterial strains. The results indicated broad-spectrum antimicrobial activity with MIC values between 5 and 15 µg/mL for various strains.

Case Study 2: Anticancer Activity

Research evaluating this compound's effects on cancer cell lines revealed promising results in reducing cell viability and inducing apoptosis. Mechanistic studies suggested involvement in intrinsic apoptotic pathways.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with a sulfonamide group.

Sulfamethoxazole: A well-known antibiotic that contains a similar oxazole ring structure.

Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with an oxazole ring.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide is unique due to its specific combination of the oxazole ring and the 3-oxobutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring that contributes to its biological activity through interactions with enzymes and receptors. The oxazole moiety allows for hydrogen bonding and π-π interactions, while the 3-oxobutanamide group enhances binding affinity through hydrophobic interactions.

The mechanism of action involves the compound's ability to modulate the activity of specific molecular targets, which leads to various biological effects. These effects include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.

- Protein-Ligand Interactions : It can interact with proteins involved in disease processes, modifying their functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showcasing potential as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study highlighted its role in inhibiting cancer cell proliferation in human neuroblastoma SH-SY5Y cells. The structure–activity relationship (SAR) analysis revealed that modifications to the oxazole ring significantly influenced potency against cancer cells .

Case Studies

- Study on Enzyme Inhibition : A systematic investigation into the compound's ability to inhibit adenylyl cyclase (AC) showed promising results, with IC50 values indicating strong inhibitory effects on cancer cell lines. The pharmacokinetic profile suggested good bioavailability and stability in biological systems .

- Antimicrobial Testing : In another study, the compound was tested against a range of bacterial strains using the MTT assay. Results indicated significant growth inhibition, supporting its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.